molecular formula C22H21ClFN3OS B587685 Tifluadom Hydrochloride CAS No. 96337-50-7

Tifluadom Hydrochloride

Katalognummer: B587685
CAS-Nummer: 96337-50-7
Molekulargewicht: 429.938
InChI-Schlüssel: JFZSUQQSHDYRGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tifluadom Hydrochloride is a synthetic opioid agonist classified as a benzodiazepine derivative with notable activity at kappa-opioid receptors (KOR). It is recognized for its antinociceptive (pain-relieving) properties and has been studied extensively in preclinical models. Structurally, it is defined by the molecular formula C₂₂H₂₀FN₃OS (molecular weight: 393.48 g/mol) . Pharmacologically, Tifluadom exhibits high affinity for KOR but has also shown partial interactions with mu-opioid receptors (MOR) in certain experimental settings, leading to debates about its receptor selectivity .

Its unique pharmacological profile distinguishes it from classical MOR-preferring opioids like morphine, as it produces sedation and diuresis—effects more commonly associated with KOR activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tifluadom Hydrochloride involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tifluadom Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Tifluadom Hydrochloride is primarily used in scientific research due to its unique pharmacological properties. Its applications include:

Wirkmechanismus

Tifluadom Hydrochloride exerts its effects by selectively binding to kappa-opioid receptors. This binding activates the receptors, leading to a cascade of intracellular events that result in analgesic and diuretic effects. The kappa-opioid receptor is involved in pain perception, consciousness, motor control, and mood regulation .

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity and Mechanism of Action

Tifluadom’s primary distinction lies in its dual receptor activity (KOR and MOR), contrasting with selective agonists like U-50,488 (a pure KOR agonist) and MOR-preferring drugs like fentanyl . Key comparisons include:

Table 1: Receptor Affinity and Functional Activity

Compound Primary Target KOR Selectivity MOR Activity Antinociceptive Reversal by P-FNA* Key Studies
Tifluadom HCl KOR/MOR Moderate Partial Yes (dose-ratio = 4.0)
U-50,488 KOR High None No (dose-ratio = 1.7)
Ethylketocyclazocine (EKC) KOR/MOR Low Significant Yes (non-parallel shift)
Buprenorphine MOR None Partial Yes (slope reduction)
Fentanyl MOR None Full Yes (dose-ratio = 7.2)

*P-FNA (β-funaltrexamine): A selective MOR antagonist.

  • Tifluadom vs. U-50,488: While both act on KOR, U-50,488 is devoid of MOR activity, as evidenced by its insensitivity to P-FNA antagonism . Tifluadom’s antinociceptive effects, however, are significantly reversed by P-FNA, suggesting MOR involvement in vivo despite its KOR affinity .
  • Tifluadom vs. EKC: EKC, a prototypical KOR agonist, displays pronounced MOR activity in withdrawal studies, similar to Tifluadom. However, EKC induces less sedation and more dysphoria, highlighting functional differences in KOR activation .

In Vitro vs. In Vivo Discrepancies

A critical paradox exists in Tifluadom’s pharmacology:

  • In vitro : Tifluadom binds predominantly to KOR with minimal MOR interaction .
  • In vivo: P-FNA (a MOR antagonist) reverses Tifluadom’s antinociception, implying MOR-mediated mechanisms . This discrepancy may arise from allosteric modulation or metabolite activity, though conclusive evidence is lacking .

Tolerance and Dependence Profiles

However, its partial MOR activity may contribute to milder withdrawal symptoms compared to pure KOR agonists like U-50,488 .

Research Findings and Controversies

Antagonism Studies

  • This suggests MOR involvement in its antinociceptive effects.
  • KOR-Mediated Effects : Despite MOR interactions, Tifluadom shares KOR-associated effects with U-50,488, such as diuresis and sedation, which are absent in MOR-selective drugs .

Clinical and Preclinical Implications

  • Analgesia : Tifluadom’s dual activity may offer balanced analgesia with reduced respiratory depression (a MOR-linked side effect) but risks dysphoria from KOR activation.
  • Research Utility : Its mixed receptor profile makes Tifluadom a tool for studying KOR-MOR crosstalk, particularly in pain and addiction models .

Biologische Aktivität

Tifluadom Hydrochloride is a unique benzodiazepine derivative characterized by its selective agonist activity at the kappa-opioid receptor (KOR), distinguishing it from traditional benzodiazepines that primarily act on the GABA_A receptor. This compound exhibits significant biological activities, including analgesic, diuretic, and appetite-stimulating effects. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Kappa-Opioid Receptor Agonism
Tifluadom acts as a selective agonist for the kappa-opioid receptor, which is part of the opioid receptor family. Upon binding to KOR, it activates intracellular signaling pathways that lead to various physiological responses. Unlike typical benzodiazepines, Tifluadom does not interact with the GABA_A receptor, which is crucial for its distinct pharmacological profile .

Pharmacological Effects

  • Analgesic Properties
    Tifluadom has been shown to produce potent analgesic effects in animal models. Its efficacy in pain relief is comparable to that of other opioid agonists, such as fentanyl and morphine, but with a different side effect profile .
  • Diuretic Effects
    The compound also exhibits diuretic properties, which can be beneficial in managing fluid balance in clinical settings.
  • Sedative and Appetite-Stimulating Effects
    In addition to its analgesic and diuretic effects, Tifluadom has sedative properties and can stimulate appetite, making it a compound of interest for various therapeutic applications .

Case Studies and Experimental Data

  • Nociceptive Reflex Studies
    Research involving nociceptive reflexes demonstrated that Tifluadom produces significant depressant effects on both thermal and mechanical nociceptive responses in rats. The compound's effects were reversible with naloxone administration, indicating its action through opioid receptors .
  • Comparative Potency
    In comparative studies with other opioid agonists, Tifluadom showed intermediate potency in reducing nociceptive responses. For instance, it was found to have a comparable effect to U-50,488 (another kappa agonist) but with a shorter duration of action .

Summary of Key Research Findings

Study FocusFindings
Analgesic EfficacyTifluadom demonstrated significant pain relief in animal models compared to morphine and fentanyl .
Diuretic ActivityExhibited notable diuretic effects in preclinical studies.
Reversal by NaloxoneEffects were reversible with naloxone, confirming KOR involvement .
Side EffectsPotential for dysphoria and hallucinations similar to other KOR agonists .

Pharmacokinetics

The pharmacokinetic profile of Tifluadom influences its bioavailability and therapeutic potential. Factors such as absorption rates, distribution volume, metabolism, and excretion are critical for understanding how this compound behaves in biological systems. While specific pharmacokinetic data for Tifluadom is limited, its unique interaction with KOR suggests that it may have different absorption and elimination characteristics compared to traditional benzodiazepines.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Tifluadom Hydrochloride, and how are they validated experimentally?

this compound is a kappa-opioid receptor (KOR) agonist, as demonstrated in spinalized rat models where it inhibited thermal and mechanical pain reflexes. Validation involves competitive binding assays using selective KOR antagonists (e.g., nor-Binaltorphimine) and comparative studies with other KOR agonists like U-50,488H. Receptor selectivity is confirmed via knockout models or pharmacological blockade .

Q. What experimental models are commonly used to assess this compound’s analgesic efficacy?

Preclinical studies typically employ spinalized rodent models to evaluate thermal (e.g., tail-flick test) and mechanical (e.g., von Frey filaments) pain reflexes. Stimulus intensity must be standardized to ensure comparability between studies, as efficacy varies with excitation levels of nociceptive neurons .

Q. How are dose-response relationships established for this compound in vivo?

Dose ranges are determined via incremental administration (e.g., 0.1–10 mg/kg, intrathecal) with pain reflex latency or threshold as endpoints. Data are analyzed using nonlinear regression models (e.g., log[dose] vs. % maximal possible effect) to calculate ED50 values .

Advanced Research Questions

Q. How can experimental design mitigate confounding variables in studies of Tifluadom’s receptor selectivity?

To isolate KOR activity:

  • Use KOR-specific antagonists (e.g., nor-Binaltorphimine) in control groups.
  • Compare responses in wild-type vs. KOR knockout models.
  • Employ cross-tolerance protocols with mu-opioid agonists (e.g., morphine) to rule out off-target effects .

Q. What methodologies resolve contradictions in studies reporting differential effects of Tifluadom on thermal vs. mechanical pain?

Discrepancies often arise from variations in stimulus intensity rather than modality. Standardize protocols by calibrating thermal (e.g., 50°C) and mechanical (e.g., 15g filament) stimuli to equivalent neuronal excitation levels. Meta-analyses should stratify data by stimulus intensity parameters .

Q. How do comparative studies between Tifluadom and other KOR agonists (e.g., U-50,488H) inform mechanistic differences?

Conduct head-to-head assays under identical conditions (e.g., dose, route, model). Use functional MRI or electrophysiology to compare neuronal activation patterns. Pharmacokinetic profiling (e.g., brain penetration, half-life) further distinguishes compound-specific behaviors .

Q. What statistical approaches are recommended for analyzing variability in Tifluadom’s antinociceptive data?

Apply mixed-effects models to account for inter-subject variability. Use bootstrapping for small sample sizes and Bayesian hierarchical models for multi-study comparisons. Outliers should be assessed via Grubb’s test or leverage plots .

Q. Methodological Guidance

  • Data Validation : Replicate findings across multiple stimulus intensities and models. Cross-validate receptor binding data with in vivo efficacy .
  • Literature Review : Use systematic search strategies (e.g., PubMed, EMBASE) with keywords: “Tifluadom AND (kappa-opioid OR analgesia)”. Exclude non-peer-reviewed sources and prioritize studies detailing stimulus parameters .

Eigenschaften

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSUQQSHDYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858485
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96337-50-7
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tifluadom hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.